molecular formula C4H12S2Si B14127841 Dimethyl[bis(methylsulfanyl)]silane CAS No. 3860-91-1

Dimethyl[bis(methylsulfanyl)]silane

Cat. No.: B14127841
CAS No.: 3860-91-1
M. Wt: 152.4 g/mol
InChI Key: FYWZMZSOODFYPG-UHFFFAOYSA-N
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Description

Dimethyl[bis(methylsulfanyl)]silane is a chemical compound with the molecular formula C4H12S2Si It is a silane derivative where the silicon atom is bonded to two methyl groups and two methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl[bis(methylsulfanyl)]silane can be synthesized through several methods. One common approach involves the reaction of dimethyldichlorosilane with sodium methylthiolate. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

(CH3)2SiCl2+2NaSCH3(CH3)2Si(SCH3)2+2NaCl\text{(CH}_3\text{)}_2\text{SiCl}_2 + 2 \text{NaSCH}_3 \rightarrow \text{(CH}_3\text{)}_2\text{Si(SCH}_3\text{)}_2 + 2 \text{NaCl} (CH3​)2​SiCl2​+2NaSCH3​→(CH3​)2​Si(SCH3​)2​+2NaCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[bis(methylsulfanyl)]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and methylthiol.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Nucleophiles: Thiols, amines, or alcohols can act as nucleophiles in substitution reactions.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Major Products

    Oxidation: Methylsulfinyl and methylsulfonyl derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

    Hydrolysis: Silanols and methylthiol.

Scientific Research Applications

Dimethyl[bis(methylsulfanyl)]silane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: Used in the production of specialty polymers and as a coupling agent in materials science.

Mechanism of Action

The mechanism by which dimethyl[bis(methylsulfanyl)]silane exerts its effects involves the interaction of its silicon center with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and sulfur atoms, making it a versatile compound for chemical modifications. The methylsulfanyl groups can participate in redox reactions, further enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyldichlorosilane: Similar in structure but with chlorine atoms instead of methylsulfanyl groups.

    Trimethylsilyl derivatives: Compounds with three methyl groups attached to silicon.

    Methylsulfanyl derivatives: Compounds with methylsulfanyl groups attached to different central atoms.

Uniqueness

Dimethyl[bis(methylsulfanyl)]silane is unique due to the presence of both methyl and methylsulfanyl groups, which provide a combination of stability and reactivity. This makes it a valuable compound for various chemical transformations and applications.

Properties

CAS No.

3860-91-1

Molecular Formula

C4H12S2Si

Molecular Weight

152.4 g/mol

IUPAC Name

dimethyl-bis(methylsulfanyl)silane

InChI

InChI=1S/C4H12S2Si/c1-5-7(3,4)6-2/h1-4H3

InChI Key

FYWZMZSOODFYPG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(SC)SC

Origin of Product

United States

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